An In-depth Technical Guide to the Physical Properties of Methyl 2,4-dichloropyrimidine-6-carboxylate
An In-depth Technical Guide to the Physical Properties of Methyl 2,4-dichloropyrimidine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Scaffold
In the landscape of modern medicinal chemistry, the pyrimidine core stands as a privileged scaffold, forming the backbone of numerous therapeutic agents. Its inherent biological relevance and synthetic tractability have made it a focal point for the design of novel drug candidates. Within this chemical class, methyl 2,4-dichloropyrimidine-6-carboxylate emerges as a particularly valuable building block. The strategic placement of its chloro and carboxylate functionalities provides a versatile platform for structural elaboration, enabling the synthesis of diverse compound libraries for high-throughput screening and lead optimization. A comprehensive understanding of its physical properties is paramount for its effective utilization in the laboratory, ensuring reproducibility, scalability, and safety in the synthesis of next-generation therapeutics, including potent kinase inhibitors.[1][2][3] This guide offers a senior application scientist's perspective on the core physical characteristics of this compound, integrating established data with practical, field-proven insights into their experimental determination.
I. Core Physicochemical Properties
A thorough characterization of a compound's physical properties is the bedrock of its application in synthetic chemistry. These parameters dictate not only its handling and storage but also its reactivity and purification strategies.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄Cl₂N₂O₂ | [4] |
| Molecular Weight | 207.01 g/mol | [4] |
| CAS Number | 6299-85-0 | [4] |
| Appearance | White to yellow to light brown crystalline powder | [4] |
| Melting Point | 53-59 °C | [4] |
| Boiling Point | 130-135 °C at 16 Torr | [5] |
| Solubility | Slightly soluble in water. Soluble in various organic solvents. | [6] |
| Density | 1.503 ± 0.06 g/cm³ (Predicted) | [5] |
II. Experimental Determination of Physical Properties: A Methodological Deep Dive
The values presented above are the result of precise experimental methodologies. Understanding these techniques is crucial for quality control and for troubleshooting synthetic protocols.
A. Melting Point Determination: A Barometer of Purity
The melting point is a critical indicator of a compound's purity. A sharp melting range (typically ≤ 1°C) is indicative of high purity, while a broad and depressed melting range suggests the presence of impurities.
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Sample Preparation: A small amount of finely powdered methyl 2,4-dichloropyrimidine-6-carboxylate is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or a digital temperature sensor.
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Heating: The sample is heated at a steady and slow rate (1-2 °C per minute) as the temperature approaches the expected melting point.
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Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁-T₂.
Causality Behind the Method: The principle relies on the colligative property of melting point depression. Impurities disrupt the crystal lattice of the solid, requiring less energy to break the intermolecular forces. The slow heating rate is essential to ensure thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement.
B. Boiling Point Determination at Reduced Pressure
For compounds that may decompose at their atmospheric boiling point, distillation under reduced pressure is the method of choice. This is particularly relevant for multifunctional molecules like methyl 2,4-dichloropyrimidine-6-carboxylate.
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Apparatus Setup: A small quantity of the compound is placed in a round-bottom flask connected to a short-path distillation head, a condenser, a receiving flask, and a vacuum pump with a pressure gauge.
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Vacuum Application: The system is evacuated to the desired pressure (e.g., 16 Torr).
-
Heating: The flask is gently heated in a heating mantle or oil bath.
-
Observation: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.
Causality Behind the Method: Lowering the pressure above a liquid reduces the external pressure that the liquid's vapor pressure must overcome to initiate boiling. Consequently, the liquid boils at a lower temperature, mitigating the risk of thermal decomposition.
C. Solubility Assessment: Guiding Reaction and Purification Strategies
Understanding the solubility profile of methyl 2,4-dichloropyrimidine-6-carboxylate is crucial for selecting appropriate reaction solvents, extraction solvents, and recrystallization systems.
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Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).
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Procedure: A small, measured amount of the compound (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).
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Observation: The mixture is agitated, and the solubility is observed at room temperature. If the solid dissolves, it is recorded as soluble. If it remains undissolved, it is recorded as insoluble. For partial solubility, this is also noted.
Causality Behind the Method: The principle of "like dissolves like" governs solubility. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. The dichloropyrimidine ring introduces some polarity, while the overall molecule retains significant organic character, leading to solubility in a range of organic solvents. Its slight solubility in water is likely due to potential hydrogen bonding with the nitrogen atoms and the ester group.
III. Spectroscopic Characterization: Elucidating the Molecular Structure
Spectroscopic techniques provide a detailed fingerprint of a molecule, confirming its identity and structural integrity.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.
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¹H NMR Spectroscopy (Proton NMR):
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Expected Signals:
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A singlet for the methyl protons (-OCH₃) is expected in the range of 3.8-4.0 ppm.
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A singlet for the pyrimidine ring proton (at C-5) is anticipated in the downfield region, likely between 7.5 and 8.5 ppm, due to the deshielding effect of the electronegative nitrogen atoms and chlorine atoms.
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-
-
¹³C NMR Spectroscopy (Carbon-13 NMR):
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Expected Signals:
-
The carbonyl carbon of the ester group will appear significantly downfield, typically in the range of 160-170 ppm.
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The carbons of the pyrimidine ring will resonate in the aromatic/heteroaromatic region (approximately 110-170 ppm). The carbons bearing the chlorine atoms (C-2 and C-4) will be shifted downfield due to the electronegativity of chlorine.
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The methyl carbon of the ester group will be found in the upfield region, around 50-60 ppm.
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-
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.
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Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity. The desired NMR experiments (¹H, ¹³C, and potentially 2D experiments like COSY and HSQC for complex structures) are run.
-
Data Processing and Interpretation: The resulting free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The chemical shifts, integration (for ¹H), and coupling patterns are analyzed to elucidate the structure.
B. Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
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Expected Key Absorptions:
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C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1730-1750 cm⁻¹. This is a highly characteristic peak for the carbonyl group in an ester.
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C-O Stretch (Ester): An absorption in the 1250-1300 cm⁻¹ region corresponding to the C-O single bond stretch of the ester.
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C=N and C=C Stretches (Pyrimidine Ring): A series of medium to strong bands in the 1400-1600 cm⁻¹ region are characteristic of the aromatic/heteroaromatic ring stretching vibrations.
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C-Cl Stretch: Absorptions for the carbon-chlorine bonds are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
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C-H Stretch (Methyl and Aromatic): Aromatic C-H stretches may appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group will be just below 3000 cm⁻¹.
-
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The anvil is lowered to press the sample firmly against the crystal. The IR spectrum is then recorded.
-
Data Interpretation: The positions and intensities of the absorption bands are correlated with known functional group frequencies.
C. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
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Expected Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (207.01 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak. The M⁺ peak will be accompanied by an M+2 peak (approximately 65% of the intensity of M⁺) and an M+4 peak (approximately 10% of the intensity of M⁺), corresponding to the presence of ³⁵Cl and ³⁷Cl isotopes.
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Key Fragmentation Pathways: Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). Cleavage of the pyrimidine ring is also possible under high-energy ionization conditions. Predicted m/z values for adducts include [M+H]⁺ at 206.97226 and [M+Na]⁺ at 228.95420.[7]
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Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
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Ionization: The gaseous molecules are bombarded with a high-energy electron beam, causing the ejection of an electron to form a molecular ion (M⁺).
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Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
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Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
IV. Significance in Drug Discovery and Development
Methyl 2,4-dichloropyrimidine-6-carboxylate is a cornerstone intermediate in the synthesis of a multitude of biologically active molecules. The two chlorine atoms at the 2- and 4-positions of the pyrimidine ring are differentially reactive towards nucleophilic aromatic substitution (SₙAr), allowing for sequential and regioselective introduction of various substituents.[8] This property is extensively exploited in the construction of kinase inhibitors, where the pyrimidine core often serves as a hinge-binding motif.[3] The ester functionality at the 6-position provides an additional handle for further chemical modifications or can be a key pharmacophoric feature itself. The ability to fine-tune the substitution pattern on the pyrimidine ring is critical for optimizing potency, selectivity, and pharmacokinetic properties of drug candidates.
V. Safety and Handling
As a responsible scientist, adherence to safety protocols is non-negotiable. Methyl 2,4-dichloropyrimidine-6-carboxylate is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[4]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. It is recommended to store it under refrigeration.
VI. Conclusion
Methyl 2,4-dichloropyrimidine-6-carboxylate is more than just a chemical reagent; it is a key enabler of innovation in drug discovery. A profound understanding of its physical properties, coupled with the expertise to experimentally verify them, empowers researchers to fully leverage its synthetic potential. This guide has provided a comprehensive overview of these properties and the methodologies for their determination, offering a solid foundation for its safe and effective application in the quest for novel therapeutics.
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